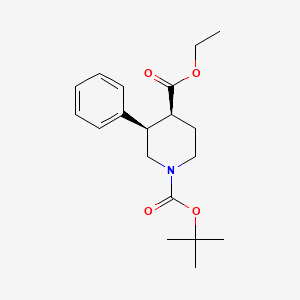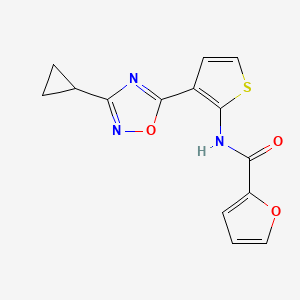![molecular formula C19H19NO2S B2899651 N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-2-phenylbutanamide CAS No. 2379993-42-5](/img/structure/B2899651.png)
N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-2-phenylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-2-phenylbutanamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the family of synthetic cannabinoids and is commonly referred to as AM-2201. The purpose of
Mechanism of Action
The mechanism of action of N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-2-phenylbutanamide involves the activation of the CB1 and CB2 receptors. This leads to the inhibition of neurotransmitter release, resulting in the modulation of pain, appetite, and mood. This compound also exhibits antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models of chronic pain. This compound has also been found to have anxiolytic and antidepressant effects, which may be due to its ability to modulate the activity of the CB1 and CB2 receptors.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-2-phenylbutanamide in lab experiments is its high potency and selectivity for the CB1 and CB2 receptors. This allows for precise modulation of these receptors, which may be beneficial in understanding the role of these receptors in various medical conditions. However, one of the limitations of using this compound is its potential for abuse and dependence, which may require additional safety measures in lab experiments.
Future Directions
There are several future directions for the study of N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-2-phenylbutanamide. One area of research is the development of novel synthetic cannabinoids with improved safety and efficacy profiles. Another area of research is the investigation of the potential use of this compound in the treatment of other medical conditions, such as epilepsy and neurodegenerative diseases. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its mechanism of action.
Synthesis Methods
The synthesis of N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-2-phenylbutanamide involves the reaction of 2-phenylbutyronitrile with 4-(furan-3-yl)thiophen-2-yl)magnesium bromide in the presence of palladium catalysts. The resulting product is then hydrolyzed to yield the final compound. This method has been optimized to produce high yields of pure this compound.
Scientific Research Applications
N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-2-phenylbutanamide has been extensively studied for its potential therapeutic applications in various medical conditions. It has been found to have a high affinity for the cannabinoid receptors CB1 and CB2, which are involved in the regulation of pain, appetite, and mood. This compound has been investigated for its potential use in the treatment of chronic pain, anxiety, and depression.
Properties
IUPAC Name |
N-[[4-(furan-3-yl)thiophen-2-yl]methyl]-2-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2S/c1-2-18(14-6-4-3-5-7-14)19(21)20-11-17-10-16(13-23-17)15-8-9-22-12-15/h3-10,12-13,18H,2,11H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REKMNKCOQQRDBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCC2=CC(=CS2)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine dihydrochloride](/img/structure/B2899571.png)


![5-methyl-N-pyridin-3-yl-7-pyridin-4-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2899576.png)
![N-[2,2,2-Trifluoro-1-(4-fluoro-1H-indol-3-yl)ethyl]prop-2-enamide](/img/structure/B2899577.png)




![[1-(1,1-Difluoroethyl)cyclobutyl]methanesulfonamide](/img/structure/B2899585.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea](/img/structure/B2899586.png)
![2-{imidazo[1,2-b]pyridazin-6-yloxy}-N,N-dimethylcyclopentan-1-amine](/img/structure/B2899589.png)
![5-(4-methylbenzyl)-6a,7,8,9-tetrahydropyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one](/img/structure/B2899590.png)

